(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine
CAS No.: 158035-17-7
Cat. No.: VC21123239
Molecular Formula: C7H14N4S
Molecular Weight: 186.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158035-17-7 |
---|---|
Molecular Formula | C7H14N4S |
Molecular Weight | 186.28 g/mol |
IUPAC Name | (E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
Standard InChI | InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
Standard InChI Key | JSYWCHPLHXPDFM-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)C1=NN=C(SC1)NN |
SMILES | CC(C)(C)C1=NNC(=NN)SC1 |
Canonical SMILES | CC(C)(C)C1=NN=C(SC1)NN |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is a specialized heterocyclic compound identified by unique registry numbers and structural descriptors. The compound is cataloged in multiple chemical databases with the CAS Registry Number 158035-17-7, making it readily identifiable for research and commercial purposes . In the PubChem database, it is assigned the identification number 135922435, further facilitating its retrieval from scientific databases . This compound exists within the broader chemical family of thiadiazines, specifically belonging to the 1,3,4-thiadiazine subclass which is characterized by specific nitrogen atom positions within the heterocyclic ring structure.
Table 1: Basic Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 158035-17-7 |
PubChem CID | 135922435 |
Molecular Formula | C7H14N4S |
Molecular Weight | 186.28 g/mol |
IUPAC Name | (E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
InChIKey | JSYWCHPLHXPDFM-UHFFFAOYSA-N |
Structural Features
The molecular architecture of (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine combines several important structural elements that contribute to its chemical properties and potential biological activities. At its core, this compound features a heterocyclic ring system containing both nitrogen and sulfur atoms in a specific arrangement. The 1,3,4-thiadiazine ring serves as the backbone of the molecule, providing a scaffold for the functional groups that determine its reactivity patterns.
A defining characteristic of this compound is the presence of the tert-butyl group at the 5-position of the thiadiazine ring . This bulky alkyl substituent significantly influences the molecule's three-dimensional conformation and lipophilicity. The tert-butyl group creates steric hindrance around one portion of the ring system, potentially affecting how the molecule interacts with biological targets and its solubility in various media.
Perhaps most significant from a reactivity standpoint is the hydrazine moiety positioned at the 2-position of the thiadiazine ring . This functional group consists of a -NH-NH2 arrangement that provides multiple sites for hydrogen bonding and potential chemical reactions. The hydrazine group is particularly important in medicinal chemistry applications as it can serve as a pharmacophore for various biological activities and provides a reactive site for further chemical modifications.
The compound's connectivity can be represented in several standardized formats to facilitate computational analysis and database searching. Its SMILES notation (CC(C)(C)C1=NNC(=NN)SC1) and InChI string (InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11)) provide machine-readable descriptions of its exact structure .
Physicochemical Properties
Property | Value |
---|---|
ACD/LogP | 1.54 |
ACD/LogD (pH 5.5) | -2 |
ACD/LogD (pH 7.4) | -1 |
Index of Refraction | 1.624 |
Molar Refractivity | 51.118 cm³ |
H-bond Acceptors | 4 |
H-bond Donors | 3 |
Freely Rotating Bonds | 2 |
Drug-Like Properties
From a medicinal chemistry perspective, (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine demonstrates several favorable characteristics that align with established criteria for drug-likeness. According to the search results, the compound has zero violations of Lipinski's Rule of Five, a widely used set of guidelines for predicting drug-likeness . This suggests that the compound may possess suitable properties for oral bioavailability in drug development contexts.
The molecule's ability to engage in hydrogen bonding is evident from its structural features, with 4 hydrogen bond acceptor sites and 3 hydrogen bond donor sites . These characteristics are important determinants of how the compound might interact with biological targets such as proteins, enzymes, or receptors. The presence of multiple hydrogen bonding sites suggests potential for specific molecular recognition events that could drive biological activity.
Conformational flexibility is another important aspect of drug-like molecules, as it affects their ability to adapt to binding sites. With 2 freely rotating bonds, (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine exhibits a moderate degree of flexibility . This balance between rigidity and flexibility is often desirable in drug candidates, as it allows for specific binding interactions while minimizing the entropic penalty associated with adopting a bound conformation.
Environmental distribution coefficients such as bioconcentration factor (BCF) and soil organic carbon-water partitioning coefficient (KOC) provide insight into how the compound might behave in environmental systems. With ACD/BCF values of 1 at both pH 5.5 and 7.4, and ACD/KOC values of 1 at pH 5.5 and 4 at pH 7.4, the compound appears to have limited tendency for bioaccumulation or soil adsorption . These properties could be relevant for considering the compound's environmental impact if developed for agricultural applications.
Mechanism of Action and Biological Activities
Mechanism of Action
Based on the structural features of the compound, several potential mechanisms can be proposed. The thiadiazine ring system provides a rigid scaffold that can potentially interact with binding pockets in proteins or enzymes. The nitrogen and sulfur atoms in this heterocyclic ring can serve as hydrogen bond acceptors, enabling specific interactions with amino acid residues at target binding sites.
The hydrazine group (-NH-NH₂) at the 2-position is particularly noteworthy from a mechanistic standpoint. This functional group can participate in hydrogen bonding as both a donor and acceptor, potentially forming multiple interactions with biological targets. Additionally, hydrazine moieties have been associated with various pharmacological effects in other compounds, including antioxidant properties through radical scavenging mechanisms and enzyme inhibition through nucleophilic interactions with electrophilic sites in proteins.
The tert-butyl group at the 5-position likely contributes to the compound's lipophilicity and may influence its ability to traverse cell membranes. Additionally, this bulky substituent could play a role in determining the three-dimensional orientation of the molecule when interacting with biological targets, potentially enhancing binding specificity through steric effects.
Application Area | Potential Uses | Relevant Properties |
---|---|---|
Pharmaceutical | Antimicrobial agents | Potential activity against microorganisms |
Pharmaceutical | Anticonvulsant drugs | Possible neurological effects |
Pharmaceutical | Lead compound for drug discovery | Drug-like properties, functional groups for modification |
Agrochemical | Fungicides | Potential antimicrobial properties |
Agrochemical | Plant protection products | Moderate lipophilicity, balanced physical properties |
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